molecular formula C16H22N4O2 B5068530 N-(3,4-dimethylphenyl)-2-[2-(1-methylpiperidin-4-ylidene)hydrazinyl]-2-oxoacetamide

N-(3,4-dimethylphenyl)-2-[2-(1-methylpiperidin-4-ylidene)hydrazinyl]-2-oxoacetamide

Cat. No.: B5068530
M. Wt: 302.37 g/mol
InChI Key: ARWBKLXAUPYTJW-UHFFFAOYSA-N
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Description

N-(3,4-dimethylphenyl)-2-[2-(1-methylpiperidin-4-ylidene)hydrazinyl]-2-oxoacetamide is a synthetic organic compound It belongs to the class of hydrazones, which are characterized by the presence of a hydrazone functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3,4-dimethylphenyl)-2-[2-(1-methylpiperidin-4-ylidene)hydrazinyl]-2-oxoacetamide typically involves the condensation of 3,4-dimethylaniline with a suitable hydrazine derivative. The reaction is carried out under acidic or basic conditions to facilitate the formation of the hydrazone linkage. The reaction mixture is then subjected to purification techniques such as recrystallization or chromatography to isolate the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to maximize yield and purity while minimizing the production of by-products. Advanced purification techniques such as high-performance liquid chromatography (HPLC) may be employed to ensure the quality of the final product.

Chemical Reactions Analysis

Types of Reactions

N-(3,4-dimethylphenyl)-2-[2-(1-methylpiperidin-4-ylidene)hydrazinyl]-2-oxoacetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the hydrazone group to hydrazine or amine derivatives.

    Substitution: The aromatic ring can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Reagents like halogens, nitrating agents, or sulfonating agents can be employed under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides or quinones, while reduction may produce amines or hydrazines.

Scientific Research Applications

    Medicinal Chemistry: It may serve as a lead compound for the development of new pharmaceuticals, particularly those targeting specific enzymes or receptors.

    Organic Synthesis: The compound can be used as an intermediate in the synthesis of more complex molecules.

    Material Science: It may be explored for its potential use in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of N-(3,4-dimethylphenyl)-2-[2-(1-methylpiperidin-4-ylidene)hydrazinyl]-2-oxoacetamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological responses.

Comparison with Similar Compounds

Similar Compounds

  • **N-(3,4-dimethylphenyl)-2-[2-(1-methylpiperidin-4-ylidene)hydrazinyl]-2-oxoacetamide
  • **this compound

Uniqueness

This compound is unique due to its specific structural features, which may confer distinct chemical and biological properties

Properties

IUPAC Name

N-(3,4-dimethylphenyl)-N'-[(1-methylpiperidin-4-ylidene)amino]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H22N4O2/c1-11-4-5-14(10-12(11)2)17-15(21)16(22)19-18-13-6-8-20(3)9-7-13/h4-5,10H,6-9H2,1-3H3,(H,17,21)(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ARWBKLXAUPYTJW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)NC(=O)C(=O)NN=C2CCN(CC2)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

302.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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